rel-(2S,4S)-Terconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-JYFHCDHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486497-66-8 | |
| Record name | 1-(4-(((2RS,4RS)-2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486497668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(((2RS,4RS)-2-(2,4-DICHLOROPHENYL)-2-((1H-1,2,4-TRIAZOL-1-YL)METHYL)-1,3-DIOXOLAN-4-YL)METHOXY)PHENYL)-4-(1-METHYLETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMO7LX388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Isomeric Forms of Terconazole
Identification of Chiral Centers and Theoretical Stereoisomers
The chemical structure of Terconazole (B1682230) contains a 1,3-dioxolane (B20135) ring where the carbon atoms at positions 2 and 4 are stereogenic centers, also known as chiral centers. google.comdrugbank.comnih.gov
C2 Position: This carbon is bonded to four different groups: the 2,4-dichlorophenyl group, the 1H-1,2,4-triazol-1-ylmethyl group, and two oxygen atoms within the dioxolane ring.
C4 Position: This carbon is bonded to a hydrogen atom, the methoxy-phenyl-piperazine side chain, and two oxygen atoms of the dioxolane ring.
The presence of these two chiral centers (n=2) means that Terconazole can theoretically exist as 2^n = 2^2 = 4 distinct stereoisomers. google.comdrugbank.comnih.govlibretexts.org These stereoisomers exist as two pairs of enantiomers.
Characterization of cis and trans Diastereomers
The four stereoisomers of Terconazole can be grouped into two pairs of diastereomers, distinguished by the relative orientation of the substituents on the 1,3-dioxolane ring. This geometric relationship is described using the cis and trans nomenclature. nih.gov
cis Diastereomers: The substituents at the C2 and C4 positions of the dioxolane ring are located on the same face of the ring. nih.gov The commercially available form of Terconazole is a racemic mixture of the two cis-enantiomers. google.comnih.gov
trans Diastereomers: The substituents at the C2 and C4 positions are on opposite faces of the ring. nih.gov
The synthesis of Terconazole and related dioxolane antifungals often results in a mixture of cis and trans isomers. mdpi.com Analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the Nuclear Overhauser Effect (NOE), are employed to definitively determine the stereochemistry and differentiate between the cis and trans forms. rsc.org Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are used to separate the different stereoisomers. researchgate.net
Relative and Absolute Configuration of rel-(2S,4S)-Terconazole
Stereochemical configuration can be described in both relative and absolute terms.
Absolute Configuration: This refers to the precise three-dimensional arrangement of atoms at a chiral center, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S).
Relative Configuration: This describes the position of substituents relative to one another within a molecule, such as the cis-trans isomerism in the dioxolane ring.
The designation This compound specifies the relative configuration of a particular diastereomeric pair. The "rel" notation indicates that the compound is a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. nih.gov This (2S,4S)/(2R,4R) pair corresponds to the trans diastereomers of Terconazole. This specific isomeric mixture is also identified as Terconazole Impurity A in pharmacopeial standards. nih.gov
The therapeutically active form of Terconazole is the cis diastereomer, which is a racemic mixture of the (2R,4S)-terconazole and (2S,4R)-terconazole enantiomers. nih.govnih.govebi.ac.uk
| Isomeric Form | Absolute Configuration | Relative Configuration (Dioxolane Ring) | Common Description |
|---|---|---|---|
| cis-Terconazole (Racemate) | (2S,4R) | cis | Active therapeutic form |
| (2R,4S) | |||
| This compound (trans-Racemate) | (2S,4S) | trans | Terconazole Impurity A |
| (2R,4R) |
Implications of Stereoisomerism for Molecular Activity
The stereochemistry of Terconazole is a critical determinant of its antifungal activity. Research on azole antifungals containing a 1,3-dioxolane ring, including Terconazole, Ketoconazole (B1673606), and Itraconazole (B105839), has consistently shown that the cis diastereomers possess significantly higher antifungal potency compared to their corresponding trans counterparts. google.comnih.gov
The mechanism of action for azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov The specific three-dimensional shape of the cis isomers allows for a more favorable interaction and tighter binding within the active site of the target enzyme. This stereoselectivity underscores the importance of the precise spatial arrangement of the dichlorophenyl and triazolylmethyl groups for effective enzyme inhibition.
While trans isomers are generally less active, studies on the related compound Itraconazole have revealed that the influence of stereochemistry can vary depending on the biological endpoint. For instance, while all cis isomers of Itraconazole were potent inhibitors of both fungal growth and human endothelial cell proliferation, some trans isomers retained significant antifungal activity, suggesting that the structural requirements for different biological activities may differ. nih.govnih.gov However, for antifungal efficacy, the cis configuration is considered the superior arrangement. google.comnih.gov
Molecular Mechanism of Action of Rel 2s,4s Terconazole
Inhibition of Fungal Cytochrome P450 14-alpha-Demethylase (CYP51)
The primary target of terconazole (B1682230) is the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a member of the cytochrome P450 family, specifically designated as CYP51. patsnap.comdrugcentral.orgnih.gov This enzyme plays an indispensable role in the biosynthesis of ergosterol (B1671047), the principal sterol in fungal cell membranes. patsnap.compatsnap.comnih.gov Terconazole functions as a potent and selective inhibitor of this enzyme. nih.gov
As a triazole antifungal, terconazole's inhibitory action is predicated on its direct interaction with the active site of the CYP51 enzyme. nih.gov The mechanism involves the binding of the terconazole molecule to the heme iron component within the cytochrome P450 enzyme. wikipedia.org One of the nitrogen atoms in the triazole ring of the terconazole structure coordinates with the ferric iron atom of the protoporphyrin group in the enzyme's active site. nih.govnih.govasm.org This binding is a competitive and reversible interaction that effectively blocks the enzyme's normal catalytic function. cambridge.org This interaction prevents the substrate, lanosterol, from binding and undergoing the necessary demethylation step. patsnap.comwikipedia.org
A critical feature of terconazole's mechanism is its high degree of specificity for the fungal CYP51 enzyme over its mammalian counterparts. hiv.gov While mammalian cells also utilize cytochrome P450 enzymes for processes like cholesterol synthesis, terconazole exhibits a much lower affinity for these systems. drugcentral.orgnih.gov The structural design of triazole antifungals, including terconazole, confers this selectivity. nih.govnih.gov The triazole heterocycle is considered more metabolically stable and binds more weakly to host cytochrome P450s compared to earlier imidazole (B134444) antifungals. nih.govresearchgate.net This selectivity ensures that the drug's primary action is targeted against the fungal pathogen, minimizing its impact on the host's cellular machinery. drugcentral.orgpatsnap.com
Binding Interactions with the Heme Iron Component
Disruption of Ergosterol Biosynthesis Pathway
By inhibiting CYP51, terconazole directly obstructs the ergosterol biosynthesis pathway at a crucial step: the conversion of lanosterol to ergosterol. patsnap.comdrugcentral.orgpatsnap.com This blockage has a dual effect: it causes the buildup of precursor sterols while simultaneously depleting the end product, ergosterol. drugbank.commedicaldialogues.in
The inhibition of 14-alpha-demethylase leads to the intracellular accumulation of its substrate, lanosterol, and other 14-alpha-methylated sterol precursors. patsnap.comdrugbank.comdrugcentral.orgncats.io Unable to be demethylated, these sterols build up within the fungal cell. medicaldialogues.indrugs.com Research has demonstrated that exposure of Candida albicans to terconazole results in a profound increase in lanosterol content compared to untreated cells. nih.gov The accumulation of these toxic sterol intermediates can further destabilize the membrane and impair various cellular functions. patsnap.comnih.govacs.org
The direct consequence of the enzymatic blockade is a decrease in the concentration of ergosterol. lgmpharma.comdrugbank.commedicaldialogues.inncats.io Ergosterol is a vital component of the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, structure, and the function of membrane-bound enzymes. patsnap.comwikipedia.org The depletion of ergosterol is the central event that leads to the antifungal effects of terconazole. drugbank.compatsnap.comncats.io Studies comparing the effects of various azole antifungals have shown that terconazole causes a significant depletion of ergosterol in Candida albicans. nih.gov
| Sterol | Effect of Terconazole Treatment | Reference |
|---|---|---|
| Ergosterol | Profound Depletion | nih.gov |
| Lanosterol | Corresponding Increase | nih.gov |
Accumulation of Lanosterol and Other Methylated Sterols
Downstream Cellular and Subcellular Effects
The alteration of the sterol composition in the fungal cell membrane triggers a series of downstream cellular and subcellular events that are detrimental to the fungus. The lack of ergosterol and the accumulation of abnormal methylated sterols disrupt the physical properties and biological functions of the membrane. patsnap.comlgmpharma.comdrugbank.comncats.io This leads to increased membrane permeability and fluidity, allowing for the leakage of essential intracellular components like amino acids and potassium. wikipedia.orgdrugs.commhmedical.com
Furthermore, the activity of membrane-bound enzymes is impaired, affecting crucial cellular processes such as nutrient transport and energy production. wikipedia.org The disruption of the membrane also inhibits the morphological transformation of yeast cells into their more invasive mycelial form, a key virulence factor for pathogens like Candida albicans. e-lactancia.org Some research also indicates that terconazole treatment can lead to a significant increase in the chitin (B13524) content of the cell wall, potentially as a compensatory stress response. nih.gov Ultimately, these cascading effects compromise the structural and functional integrity of the fungal cell, inhibiting its growth and proliferation and leading to cell death. patsnap.commedicaldialogues.inmhmedical.comresearchgate.net
| Cellular/Subcellular Effect | Description | References |
|---|---|---|
| Altered Membrane Permeability | Increased permeability leads to leakage of essential cellular components. | patsnap.comdrugs.commhmedical.com |
| Impaired Membrane Enzyme Function | Disruption of membrane-bound enzymes affects transport and catabolism. | wikipedia.org |
| Inhibition of Morphologic Change | Prevents the transformation of yeast cells into the invasive mycelial form. | e-lactancia.org |
| Inhibition of Respiration | Prohibits the reduction of NADH to NAD, halting respiration. | wikipedia.org |
| Induction of Programmed Cell Death | Sterol biosynthesis inhibition can trigger PCD via mitochondria dysfunction. | researchgate.net |
| Increased Chitin Content | A significant increase in cell wall chitin is observed. | nih.gov |
| Inhibition of Fungal Growth | The culmination of effects leads to the cessation of growth and proliferation. | lgmpharma.comdrugbank.commedicaldialogues.inncats.io |
Alterations in Fungal Cell Membrane Permeability and Fluidity
The principal mechanism of terconazole is the disruption of the fungal cell membrane's normal permeability. drugbank.comlgmpharma.comnih.gov This is a direct consequence of the inhibition of ergosterol biosynthesis. patsnap.compatsnap.com Ergosterol is the predominant sterol in fungal membranes, where it plays a role analogous to cholesterol in mammalian cells, ensuring the membrane's structural integrity, fluidity, and proper function. patsnap.com
Terconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). patsnap.comoup.comdrugcentral.org This enzyme is vital for the conversion of lanosterol to ergosterol. patsnap.comhiv.gov By blocking this step, terconazole causes two significant changes in the membrane's composition:
A profound depletion of ergosterol. drugbank.comnih.gov
A concurrent accumulation of toxic methylated sterol precursors, such as lanosterol. drugbank.comoup.comnih.gov
This altered sterol profile disrupts the tightly packed phospholipid bilayer, leading to a loss of normal membrane structure. drugbank.comlgmpharma.com The consequence is an increase in membrane fluidity and permeability, which allows for the uncontrolled leakage of essential ions and other cellular components, impairing vital cellular functions and contributing to fungal cell death. patsnap.comwikipedia.orgd-nb.info The accumulation of C14-sterols is directly linked to these changes in membrane fluidity and function. purdue.edu
Table 1: Impact of Terconazole on Fungal Cell Membrane Composition
| Component | Effect of Terconazole Treatment | Consequence | Source |
| Ergosterol | Profound depletion | Compromised membrane integrity and fluidity | nih.gov |
| Lanosterol | Significant accumulation | Disruption of membrane structure and function | oup.comnih.gov |
Impact on Membrane-Bound Enzyme Activity
The changes in membrane composition and fluidity induced by terconazole directly affect the activity of various membrane-bound enzymes. drugbank.comwikipedia.org The primary enzymatic target of terconazole is lanosterol 14α-demethylase, a cytochrome P-450-dependent enzyme. drugcentral.orgnih.govnih.gov The high affinity and selective inhibition of this fungal enzyme are key to terconazole's antifungal activity. oup.comnih.gov
The inhibition of lanosterol 14α-demethylase is highly specific. Research indicates that terconazole is a potent inhibitor of this enzyme system in yeast, reducing cytochrome P-450 levels in yeast microsomes at concentrations thousands of times lower than those affecting mammalian liver microsomes. oup.com This selectivity for the fungal cytochrome P-450 enzyme system ensures its targeted action. drugcentral.orgnih.gov
Table 2: Enzymatic Inhibition by Terconazole
| Enzyme Target | Class | Function | Effect of Inhibition | Source |
| Lanosterol 14α-demethylase (CYP51A1) | Cytochrome P-450 Enzyme | Converts lanosterol to ergosterol | Ergosterol depletion, accumulation of methylated sterols | patsnap.comdrugcentral.orghiv.gov |
Effects on Fungal Morphogenesis and Cellular Adherence
A significant aspect of the virulence of certain fungi, such as Candida albicans, is their ability to switch between a yeast form and a more invasive hyphal (or mycelial) form. nih.govmedchemexpress.com Terconazole has been shown to be a potent inhibitor of this morphogenetic transformation. nih.govmedchemexpress.comnih.gov It can block the transition from the yeast to the filamentous form at very low concentrations. medchemexpress.comnih.gov This effect is observed as a loss of mycelia formation and is a critical component of its therapeutic action, as the hyphal form is often associated with tissue invasion and adherence. medchemexpress.comresearchgate.net
The mechanism underlying this inhibition is linked to the disruption of the cell membrane. Proper membrane function is essential for the complex processes of hyphal extension and cell polarization. By altering the membrane composition, terconazole interferes with these processes. wikipedia.org Furthermore, research has shown that terconazole can inhibit the adherence of fungal cells, another crucial step in the establishment of infection. wikipedia.org
Table 3: Research Findings on Morphogenesis Inhibition
| Organism | Observation | Effective Concentration | Source |
| Candida albicans | Blocks morphogenetic transformation from yeast to filamentous form | 0.008 to 0.05 µg/mL | nih.gov |
| Candida albicans | Progression from loss of mycelia formation to complete necrosis | 0.1 µM to 100 µM | medchemexpress.com |
Modulation of Chitin Synthesis in Fungal Cell Walls
While terconazole's primary target is the cell membrane, its effects extend to the fungal cell wall. nih.gov The cell wall, composed mainly of glucans, mannans, and chitin, is essential for maintaining cell shape and protecting against osmotic stress. chula.ac.thasm.org
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr at the Molecular Level
Influence of Stereochemistry on Molecular Target Binding Affinity and Specificity
The stereochemistry of terconazole (B1682230) is a crucial determinant of its biological activity. nih.gov Terconazole possesses two stereocenters, leading to the possibility of four stereoisomers. drugbank.comdrugbank.comnih.gov The commercially available form of terconazole is the cis-isomer, which refers to the relative orientation of the substituents on the dioxolane ring. uva.eshiv.gov Specifically, the rel-(2S,4S) designation indicates a specific absolute configuration at these chiral centers. nih.gov
The three-dimensional arrangement of a drug molecule is paramount for its interaction with its biological target. nih.gov For antifungal azoles like terconazole, the target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.commdpi.comnih.gov While direct comparative studies on the binding affinity of all four individual terconazole stereoisomers are not extensively detailed in the provided results, research on the related compound itraconazole (B105839), which also has multiple chiral centers, reveals that stereochemistry significantly impacts antiangiogenic and antifungal activities. researchgate.net For instance, studies on itraconazole have shown that different stereoisomers can exhibit varying potencies, suggesting that the specific spatial arrangement of the functional groups influences how effectively the molecule fits into the active site of its target enzyme. researchgate.netnih.gov It can be inferred that the (2S,4S) configuration of terconazole provides an optimal orientation of its moieties for high-affinity binding to the fungal CYP51, contributing to its efficacy. In some cases, while one enantiomer of a drug is active, the other may be inactive because its three-dimensional structure prevents it from binding effectively to the target site. nih.gov
Key Stereochemical Features of Terconazole
| Feature | Description | Significance |
|---|---|---|
| Number of Stereocenters | Two | Results in four possible stereoisomers. drugbank.comdrugbank.comnih.gov |
| Clinically Used Form | cis-isomer | The relative orientation of substituents on the dioxolane ring is critical for activity. |
| Specific Isomer | rel-(2S,4S)-Terconazole | Defines the absolute three-dimensional arrangement of atoms. nih.gov |
Role of the Triazole Moiety in Enzyme Coordination
A defining feature of triazole antifungal agents is the 1,2,4-triazole (B32235) ring, which is essential for their mechanism of action. nih.gov This nitrogen-containing heterocycle plays a direct role in inhibiting the target enzyme, CYP51. nih.govncats.io The triazole moiety's primary function is to coordinate with the heme iron atom located in the active site of the CYP51 enzyme. nih.govnih.govwikipedia.org
The nitrogen atom at the N4 position of the 1,2,4-triazole ring possesses a lone pair of electrons that can form a coordinate bond with the ferric iron (Fe³⁺) of the heme group. nih.gov This binding displaces the water molecule that is normally coordinated to the heme iron, effectively locking the enzyme in an inhibited state. nih.gov This prevents the enzyme from carrying out its normal function of demethylating lanosterol, which is a crucial step in the ergosterol biosynthesis pathway. drugbank.commdpi.com The disruption of ergosterol production compromises the integrity and fluidity of the fungal cell membrane, ultimately leading to cell growth inhibition and death. drugbank.comnih.govncats.io The ability of the triazole ring to form this stable complex with the heme iron is a cornerstone of the antifungal activity of terconazole and other drugs in its class. nih.govmdpi.com
Contribution of the Dichlorophenyl and Piperazine (B1678402) Moieties to Activity
The dichlorophenyl group enhances the lipophilicity of the molecule. This property is important for the drug's ability to penetrate the fungal cell membrane and reach its intracellular target, CYP51. The chlorine substituents on the phenyl ring also contribute to the electronic properties of the molecule, which can influence its binding affinity to the active site of the enzyme through hydrophobic and van der Waals interactions. researchgate.net
Functional Group Contributions in Terconazole
| Moiety | Primary Contribution | Mechanism of Contribution |
|---|---|---|
| Triazole | Enzyme Inhibition | Coordinates with the heme iron of CYP51, blocking its catalytic activity. nih.govnih.gov |
| Dichlorophenyl | Target Binding and Lipophilicity | Enhances lipophilicity for membrane penetration and participates in hydrophobic interactions within the enzyme's active site. |
| Piperazine | Binding Affinity and Specificity | Occupies the active site, contributing to the overall strength and selectivity of the drug-enzyme interaction. mdpi.comnih.govacs.org |
Rational Design Principles for Terconazole Derivatives Based on SAR/SMR
The understanding of the structure-activity and structure-mechanism relationships of terconazole provides a foundation for the rational design of new derivatives with potentially improved properties. The goal of such design efforts is often to enhance antifungal potency, broaden the spectrum of activity, or improve pharmacokinetic properties.
Key principles for designing terconazole derivatives include:
Modification of the Piperazine Substituent: As demonstrated by the evolution from ketoconazole (B1673606) to itraconazole, altering the substituent on the piperazine ring can significantly impact oral activity and spectrum. nih.govacs.org Introducing different chemical groups could lead to derivatives with enhanced interactions within the CYP51 active site or improved metabolic stability.
Alterations to the Dichlorophenyl Ring: The substitution pattern on the phenyl ring is crucial for activity. Replacing the chlorine atoms with other halogens (e.g., fluorine) or other functional groups could modulate the electronic and steric properties of the molecule, potentially leading to improved binding or reduced off-target effects.
Scaffolding Modifications: While the triazole ring is essential for the primary mechanism of action, modifications to the dioxolane linker could be explored. However, the cis-stereochemistry of this ring is known to be important for the activity of related compounds.
Introduction of New Functional Groups: Incorporating moieties that can form additional hydrogen bonds or other non-covalent interactions with the amino acid residues in the CYP51 active site could increase binding affinity. researchgate.net
Computational Approaches to Elucidating SAR and SMR
Computational methods are increasingly valuable tools for understanding the complex relationships between a drug's structure and its biological function. nih.gov For terconazole and other azole antifungals, computational approaches can provide insights that are difficult to obtain through experimental methods alone.
Molecular Docking: This technique can be used to predict the binding pose of terconazole and its derivatives within the active site of CYP51. researchgate.net By modeling the interactions between the drug molecule and the amino acid residues of the enzyme, researchers can rationalize the observed SAR and predict the potential activity of new compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. lpu.in For terconazole derivatives, QSAR models could be developed to predict antifungal potency based on various physicochemical descriptors, such as lipophilicity, electronic parameters, and steric properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the drug-enzyme complex over time. This can help to understand the stability of the binding and the conformational changes that may occur upon drug binding, offering a more detailed picture of the SMR.
These computational tools, often used in conjunction with experimental data, can accelerate the drug discovery process by helping to prioritize the synthesis of the most promising new derivatives. mdpi.comnih.gov
Preclinical in Vitro Studies on Fungal Targets and Cellular Processes
Antifungal Activity Spectrum Against Pathogenic Yeasts and Fungi
Terconazole (B1682230) demonstrates a broad spectrum of activity against a wide range of pathogenic yeasts and fungi. nih.govnih.govasm.orgebi.ac.uk Its potency, however, can be influenced by the specific species being tested and the in vitro conditions, such as the growth medium's composition and pH. asm.orgebi.ac.uknih.gov
Terconazole exhibits significant in vitro activity against Candida albicans, a primary cause of vulvovaginal candidiasis. hiv.govnih.govclinicaltrials.gov Studies have shown that terconazole effectively inhibits the growth of various C. albicans strains. nih.govasm.org The susceptibility of C. albicans to terconazole can be significantly enhanced in media that promote the formation of mycelia, the filamentous form of the fungus. nih.govasm.orgasm.org The minimum inhibitory concentrations (MICs) of terconazole against C. albicans have been found to be consistently low, indicating its high potency. nih.gov For instance, one study reported that the MIC of terconazole against C. albicans in the mycological cure group was 1.23 μg/ml. oup.com However, the in vitro potency of terconazole against C. albicans can be affected by the pH of the environment, with a notable decrease in activity at a lower pH of 4 compared to a neutral pH of 7. nih.gov
Terconazole's antifungal activity extends to other pathogenic Candida species, including C. tropicalis and C. krusei. nih.gov In vitro studies have demonstrated terconazole's potency against these species, with some research suggesting it may be more effective than other antifungal agents like fluconazole (B54011) against these particular yeasts. nih.govoup.com The inhibitory potency of terconazole can vary between different species and even strains of Candida. nih.govasm.org For example, terconazole has shown greater potency against C. krusei and C. tropicalis ATCC 13803 than against other Candida strains. asm.org The MIC90 values for terconazole against C. tropicalis have been reported to be lower than those for fluconazole. oup.com
Table 1: In Vitro Susceptibility of Candida Species to Terconazole
| Candida* Species | Geometric Mean MIC (μg/mL) at pH 7 | Geometric Mean MIC (μg/mL) at pH 4 |
|---|---|---|
| C. albicans | 0.17 | 6.17 |
| C. glabrata | 0.26 | >64 |
Data sourced from a retrospective analysis of 217 clinical yeast isolates. nih.gov
Terconazole exhibits both fungistatic and fungicidal properties, depending on the concentration and the specific fungal strain. patsnap.commdpi.com At lower concentrations, it acts as a fungistatic agent, inhibiting the growth and proliferation of fungal cells. patsnap.com At higher concentrations, it can be fungicidal, leading to fungal cell death. nih.govmdpi.comfda.govfda.gov This dual action is attributed to its mechanism of disrupting the fungal cell membrane. patsnap.comrxlist.com Specifically, terconazole inhibits the cytochrome P450-dependent enzyme 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. patsnap.comclinicaltrials.govnih.gov This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the cell membrane's structure and function.
Efficacy Against Other Candida Species (C. tropicalis, C. krusei)
Absence of Impact on Beneficial Bacterial Microbiota (Lactobacillus spp.)
A significant advantage of terconazole is its selective action against fungi without adversely affecting the beneficial bacterial microbiota, particularly Lactobacillus species, which are crucial for maintaining a healthy vaginal environment. hiv.govnih.govclinicaltrials.govfda.govnih.gov In vitro studies have consistently shown that the MIC values of terconazole against most Lactobacillus spp. are very high, typically ≥128 mcg/mL. hiv.govnih.govclinicaltrials.govfda.govrxlist.comnih.govfda.goviqb.es This indicates that at therapeutic concentrations, terconazole does not inhibit the growth of these beneficial bacteria. hiv.govnih.govclinicaltrials.govfda.govrxlist.comnih.goviqb.esjogi.co.in
Mechanistic Studies on Inhibition of Yeast Transformation to Mycelial Forms
A key aspect of Candida albicans' pathogenicity is its ability to transition from a yeast form to a more invasive mycelial (or hyphal) form. Terconazole has been shown to potently inhibit this morphogenetic transformation. nih.govtaylorandfrancis.com Studies have demonstrated that even at very low concentrations, ranging from 0.008 to 0.05 microgram/ml, terconazole can block the conversion of yeast cells into their filamentous forms. nih.gov This inhibition of mycelial formation is a crucial part of its antifungal effect, as the mycelial form is associated with increased virulence and tissue invasion. nih.govasm.orgasm.orgtaylorandfrancis.com The inhibitory effect of terconazole on this transformation is dose-dependent, with a progression of changes from the loss of mycelia formation at low concentrations to complete necrosis at higher concentrations. nih.govasm.org
Investigations into Resistance Development in In Vitro Passages
The potential for antifungal resistance is a significant clinical concern. Encouragingly, in vitro studies involving successive passages of C. albicans in the presence of terconazole have shown no development of resistance. nih.govfda.govfda.govrxlist.comjogi.co.ine-lactancia.orgfda.govhiv.gov Standard laboratory tests for the emergence of resistance have concluded that the development of resistance to terconazole in fungi is unlikely to occur during clinical use. e-lactancia.org This lack of acquired resistance in vitro suggests a stable and durable efficacy for terconazole. jogi.co.in
Microscopic Observations of Fungal Cell Response to Terconazole Exposure
Microscopic analysis of fungal cells exposed to rel-(2S,4S)-Terconazole reveals significant morphological and ultrastructural alterations, primarily targeting cell membrane integrity and the morphogenetic transformation process. These observations, conducted through phase-contrast and electron microscopy, demonstrate a concentration-dependent effect on fungal pathogens, particularly Candida albicans. asm.orgnih.gov
Studies have shown that the susceptibility of C. albicans to terconazole is notably enhanced in environments that promote the formation of mycelia, the filamentous form of the fungus. asm.orgnih.gov In such conditions, terconazole effectively inhibits the transformation of yeast cells into their mycelial form. asm.org
At a concentration as low as 10⁻⁸ M, initial changes in yeast cell morphology become apparent. e-lactancia.org These include the inhibition of mycelia formation and the appearance of dense, lipophilic bodies along the cell membrane. asm.orge-lactancia.org As the concentration of terconazole increases, a progressive cascade of degenerative changes ensues, culminating in complete cell necrosis. asm.orgnih.gove-lactancia.org At a concentration of 10⁻⁶ M, significant degenerative changes are present, leading to cell death. e-lactancia.org Complete necrosis of the fungal cells is observed at a concentration of 10⁻⁴ M. asm.orgnih.gov
Scanning electron microscopy of C. albicans cultures confirms these findings, showing a predominance of the mycelial form in untreated control cultures, which is significantly diminished in the presence of terconazole. asm.org The primary mechanism behind these morphological changes is the inhibition of the cytochrome P450-dependent synthesis of ergosterol, a crucial component of the fungal cell membrane. drugcentral.orgncats.iohiv.govfda.gov This disruption leads to a loss of membrane integrity and ultimately, cell death. ncats.io
The following table summarizes the observed microscopic effects of terconazole on fungal cells at various concentrations:
| Concentration (M) | Observed Morphological and Cellular Effects on Candida albicans |
| 10⁻⁸ | Inhibition of mycelial formation; appearance of dense lipophilic bodies along the cell membrane. asm.orge-lactancia.org |
| 10⁻⁶ | Presence of degenerative changes in yeast cell morphology. e-lactancia.org |
| 10⁻⁴ | Complete necrosis of fungal cells. asm.orgnih.gov |
These microscopic observations underscore the potent in vitro activity of terconazole against fungal pathogens by visually confirming its disruptive effects on critical cellular structures and processes.
Theoretical and Computational Chemistry of Rel 2s,4s Terconazole
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of Terconazole (B1682230).
Density Functional Theory (DFT) has been employed to investigate the molecular structure and reactivity of Terconazole. nih.govacs.org Computational studies using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, have been conducted to obtain optimized molecular geometries. nih.govacs.org These calculations are often performed considering an aqueous phase to simulate biological conditions, using models like the conductor-like polarizable continuum model. nih.govacs.org
Analysis of the Fukui index, a measure of local reactivity, helps in identifying the most reactive sites within the Terconazole molecule. nih.govacs.org Such analyses have indicated that the carbon atom of the dioxolan ring is a favored site for nucleophilic attack. nih.govacs.org The reactivity of Terconazole is a key factor in its biological activity and its interactions with molecular targets.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters that describe the electron-donating and electron-accepting abilities of a molecule, respectively. nih.gov The energy of the HOMO is associated with the capacity of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.govexcli.de A smaller energy gap suggests higher reactivity. nih.gov In a comparative study, Terconazole was found to have a smaller energy gap compared to another antifungal, bifonazole, indicating its higher reactivity. nih.gov The global reactivity descriptors, including hardness (η) and softness (σ), are also derived from HOMO and LUMO energies. nih.govacs.org
Table 1: Quantum Chemical Parameters for Terconazole
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. nih.govacs.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. nih.govacs.org |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity. nih.gov |
| Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap. nih.govacs.org |
| Softness (σ) | Reciprocal of hardness | A higher value indicates greater reactivity. nih.govacs.org |
This table provides a summary of key quantum chemical parameters and their significance in the context of molecular reactivity.
The electron transfer properties of Terconazole are fundamental to its mechanism of action. The fraction of electrons transferred (ΔN) from the molecule to a metal surface, for instance, can be quantified to understand its interaction potential. nih.govacs.org A positive value for ΔN indicates a tendency for the molecule to donate electrons. nih.govacs.org Studies have shown a significant propensity for Terconazole to transfer electrons, with a calculated ΔN of 0.42e in one study. nih.govacs.org
Electrochemical studies have further explored the electron transfer processes of Terconazole. researchgate.netuva.es It has been shown to be oxidizable in aqueous solutions across a wide pH range in a two-step process involving the piperazine (B1678402) ring. researchgate.netuva.es This oxidation is initiated by a one-electron transfer, forming a radical cation. uva.es
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of Terconazole and its interactions with biological targets.
Conformational analysis is essential for understanding the three-dimensional structure of Terconazole and identifying its most stable conformations. By exploring the potential energy surface, the global energy minimum, which corresponds to the most stable conformation, can be determined. prsu.ac.in This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. The process involves methods like random searches and distance geometry to explore the conformational space and identify the bioactive conformation. keralauniversity.ac.in
Terconazole, like other azole antifungals, targets the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govdrugbank.comacs.org Molecular docking simulations are used to predict and analyze the binding of Terconazole to the active site of fungal CYP51. nih.govfrontiersin.org
In these simulations, the three-dimensional structure of fungal CYP51, often obtained from protein data banks (e.g., PDB ID: 2WX2 for T. cruzi CYP51), is used as the target. nih.gov Docking algorithms, such as AutoDock, are employed to predict the binding mode and affinity of Terconazole within the enzyme's active site. nih.gov These studies have shown that Terconazole binds to the active site, with a triazole nitrogen atom coordinating to the heme iron, a characteristic interaction for azole inhibitors. nih.gov The binding is further stabilized by van der Waals and aromatic interactions with surrounding amino acid residues. nih.gov Such studies are critical for understanding the molecular basis of its antifungal activity and for the rational design of new, more potent inhibitors. frontiersin.orgmdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| rel-(2S,4S)-Terconazole |
| Terconazole |
| Bifonazole |
| Fluconazole (B54011) |
| Ketoconazole (B1673606) |
| Itraconazole (B105839) |
| Posaconazole (B62084) |
| Miconazole |
| Clotrimazole |
| Econazole |
| Nystatin |
| Amphotericin B |
| Ravuconazole |
| Voriconazole (B182144) |
| Isavuconazole |
| Benznidazole |
| Nifurtimox |
| ABT-239 |
| Clemastine |
| PD-144418 |
| Crocin |
| Paracetamol |
| 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide |
| 2-bromo-2-methyl-N-p-tolyl-propanamide |
| Prinivil |
| Tizanidine |
| Ampicillin |
| Ceftaroline fosamil |
| Rimegepant |
| Pentamidine |
| Abemaciclib |
| Bazedoxifene |
| Afatinib |
| Nitazoxanide |
| Perphenazine |
| Rifabutin |
| Luliconazole |
| Dutasteride |
| Chlorhexidine |
| Protriptyline |
| Bortezomib |
| Almitrine |
| Midostaurin |
| Letrozole |
| Vorozole |
| Anastrozole |
| Ribavirin |
| Levovirin |
| Viramidine |
| Simeconazole |
| Bromuconazole |
| Oteseconazole |
| Tridemorph |
| Fenpropimorph |
| Metronidazole |
| Celecoxib |
| Antipyrin |
| Metamizole sodium |
| Alprazolam |
| Triamterene |
| Sulfamerazine |
| Trimethoprim |
| Hydroxychloroquine |
| Quinine |
| Chloroquine |
| Quinacrine |
| Amsacrine |
| Prochlorperazine |
| Promazine |
| Chlorpromazine |
| Theophylline |
| Mercaptopurine |
| Thioguanine |
| Doxorubicin |
| Zidovudine |
| Rasagiline |
| Tioconazole |
| Tolnaftate |
| Ornidazole |
| Diloxanide |
| Iodoquinol |
| Atovaquone |
| Eflornithine |
| Diethylcarbamazine citrate |
| Thiabendazole |
| Mebendazole |
| Albendazole |
| Niclosamide |
| Oxamniquine |
| Praziquantel |
Conformational Analysis and Energy Minima
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com For azole antifungal agents like terconazole, QSAR studies are instrumental in understanding the structural features essential for their antifungal effects and for designing new, more potent derivatives. nih.govnih.govdergipark.org.tr
Derivation of Physicochemical Parameters from Molecular Structure
The foundation of any QSAR model lies in the numerical description of the molecular structure using parameters known as molecular descriptors. biointerfaceresearch.com These descriptors are calculated from the 2D or 3D representation of the molecule using specialized computational chemistry software. biointerfaceresearch.comacs.org For this compound, a variety of physicochemical parameters can be derived from its defined stereochemical structure. nih.gov
These parameters quantify different aspects of the molecule:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule.
Geometrical Descriptors: These relate to the 3D shape and size of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. nih.gov
Physicochemical Descriptors: These include properties like lipophilicity (logP) and polar surface area (TPSA), which are crucial for predicting a drug's behavior in a biological system. miami.edu
The process begins with the optimization of the compound's 3D geometry, often using methods like Density Functional Theory (DFT). acs.org Following optimization, various software packages can compute hundreds of descriptors that characterize the molecule's steric, electronic, and hydrophobic properties. biointerfaceresearch.comacs.org
Table 1: Computed Physicochemical Properties of this compound This table presents key physicochemical parameters for this compound, computed from its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ | nih.gov |
| Molecular Weight | 532.5 g/mol | nih.gov |
| XLogP3 | 4.8 | nih.gov |
| Hydrogen Bond Donors | 0 | miami.edu |
| Hydrogen Bond Acceptors | 7 | miami.edu |
| Rotatable Bonds | 8 | miami.edu |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | nih.govmiami.edu |
These derived parameters serve as the independent variables in the development of QSAR models. biointerfaceresearch.com For instance, lipophilicity, often represented by logP, is a critical factor in how a drug crosses cell membranes to reach its target, such as the fungal cytochrome P450 enzyme. innovareacademics.in
Predictive Models for Molecular Activity Based on Theoretical Descriptors
Predictive QSAR models for antifungal activity are developed by correlating theoretical descriptors of a series of related compounds, such as azole derivatives, with their experimentally determined biological activity. mdpi.com These models are powerful tools for virtual screening and for optimizing lead compounds in drug discovery. researchgate.netmdpi.com
The development of a predictive model generally follows these steps:
Data Set Assembly: A collection of azole compounds with a range of measured antifungal activities is compiled. biointerfaceresearch.com
Descriptor Calculation: A wide array of theoretical descriptors is calculated for each molecule in the dataset. biointerfaceresearch.com
Model Building and Feature Selection: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity. biointerfaceresearch.comrsc.org
Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. biointerfaceresearch.commdpi.comrsc.org
For azole antifungals, studies have shown that descriptors related to electronic properties, hydrophobicity, and molecular shape are often crucial for predicting activity. nih.govnih.gov
Table 2: Examples of Theoretical Descriptors Used in Azole Antifungal QSAR Models This table summarizes types of theoretical descriptors that are important in building predictive models for the activity of azole compounds.
| Descriptor Type | Specific Examples | Relevance to Antifungal Activity | Source |
| Quantum Chemical | HOMO Energy (Eнₒₘₒ), LUMO Energy (Eₗᵤₘₒ), Energy Gap (ΔE) | Relate to the molecule's reactivity and ability to participate in electron transfer reactions, which is key to interacting with the heme iron of the target enzyme CYP51. acs.orgnih.gov | nih.govacs.org |
| Topological | Connectivity Indices, Kappa Indices | Describe molecular size, shape, and branching, which influence how the molecule fits into the enzyme's active site. researchgate.net | mdpi.comresearchgate.net |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability | Govern the compound's absorption, distribution, and ability to cross fungal cell membranes. rsc.org | nih.govrsc.org |
| Pharmacophoric | Hydrogen Bond Acceptors/Donors, Lipophilic points | Identify key interaction points necessary for binding to the biological target. biointerfaceresearch.com | biointerfaceresearch.com |
Models built using these descriptors can predict the antifungal potency of new, unsynthesized azole derivatives, guiding chemists to focus on the most promising candidates. mdpi.com For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently used descriptors, as they relate to the molecule's ability to donate or accept electrons, a critical aspect of the interaction between azoles and the CYP51 enzyme. nih.govacs.org
Electrochemistry and Redox Potential Calculations
The electrochemical behavior of terconazole, specifically its oxidation and reduction (redox) potential, is fundamental to understanding its mechanism of action and potential interactions in biological systems. Studies combining voltammetric experiments with theoretical calculations provide a detailed picture of its redox properties.
Research has shown that terconazole is oxidizable in aqueous solutions over a wide pH range, but it is not reducible within the typical potential window used in these experiments. researchgate.netuva.es The oxidation occurs in two steps and is attributed to the piperazine ring, which contains two tertiary nitrogen atoms that act as redox centers. researchgate.netuva.es
A study using various carbon-based electrodes identified an irreversible anodic (oxidation) peak at approximately +1.5 V. researchgate.net The proposed mechanism is an ECE (Electron transfer-Chemical step-Electron transfer) process. researchgate.netuva.es In acidic conditions on certain hydrophobic electrode surfaces, the initial oxidation step can appear quasi-reversible, suggesting the formation of a radical cation on the proximal nitrogen of the piperazine ring. uva.es
Theoretical calculations, particularly using Density Functional Theory (DFT), support these experimental findings. acs.orgnih.gov Quantum chemical calculations can determine key parameters related to redox potential:
Eнₒₘₒ (Energy of the Highest Occupied Molecular Orbital): A lower HOMO energy indicates a higher energy requirement to remove an electron, making the molecule more difficult to oxidize. acs.org
Eₗᵤₘₒ (Energy of the Lowest Unoccupied Molecular Orbital): A higher LUMO energy suggests the molecule is less likely to accept an electron, making it more difficult to reduce. acs.org
Energy Gap (ΔE = Eₗᵤₘₒ - Eнₒₘₒ): A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. acs.org
Studies on the interaction between terconazole and copper ions (Cu²⁺) also highlight its redox activity. It was observed that terconazole can be partially oxidized in the presence of Cu²⁺, with the detection of Cu⁺ complexes suggesting that terconazole can facilitate the reduction of copper. researchgate.net This redox cycling could have further implications, such as the potential generation of free radicals through Fenton-like reactions. researchgate.net
Table 3: Summary of Electrochemical and Theoretical Redox Properties of Terconazole This table provides a summary of key findings from electrochemical studies and related theoretical calculations for terconazole.
| Parameter/Finding | Description | Method/Source |
| Oxidation Potential | An irreversible anodic peak was observed around +1.5 V (vs. Ag/AgCl/KCl, sat.). researchgate.net A main oxidation signal appears between +0.55 V and +0.90 V, depending on the electrode and pH. uva.es | Cyclic Voltammetry researchgate.netuva.es |
| Redox-Active Center | The piperazine ring, with its two tertiary nitrogen atoms, is the site of oxidation. researchgate.netuva.es | Voltammetric Studies researchgate.netuva.es |
| Oxidation Mechanism | Proposed to be an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.netuva.es | Electrochemical Measurements and Theoretical Calculations researchgate.netuva.es |
| Reducibility | Terconazole is not reducible within the tested potential window on carbon-based electrodes. researchgate.netuva.es | Voltammetric Studies researchgate.netuva.es |
| Eнₒₘₒ | The energy of the highest occupied molecular orbital; relates to the ease of oxidation. A higher Eнₒₘₒ suggests easier electron donation. acs.org | DFT Calculations acs.orgnih.gov |
| Eₗᵤₘₒ | The energy of the lowest unoccupied molecular orbital; relates to the ease of reduction. A lower Eₗᵤₘₒ suggests easier electron acceptance. acs.org | DFT Calculations acs.orgnih.gov |
| Interaction with Metal Ions | Terconazole is partially oxidized in the presence of Cu²⁺, and the detection of Cu⁺ suggests terconazole can act as a reducing agent in this system. researchgate.net | Mass Spectrometry researchgate.net |
These electrochemical and computational studies are crucial for a complete understanding of terconazole's chemical properties, providing insights that complement biological and pharmacological data.
Analytical and Degradation Studies of Rel 2s,4s Terconazole
Electrochemical Characterization and Redox Behavior
The electrochemical properties of terconazole (B1682230) have been investigated to understand its oxidation and reduction potential. These studies are crucial for developing electroanalytical methods for its detection and for understanding its behavior in various chemical environments.
Cyclic Voltammetry and Differential Pulse Voltammetry Studies
The electrochemical behavior of terconazole has been characterized using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). uva.es Studies have been conducted across a range of pH levels (acidic, neutral, and alkaline) and on various electrode surfaces, including boron-doped diamond (BDD), glassy carbon (GCE), and pyrolytic graphite (B72142) electrodes (PGE). uva.esresearchgate.net
In cyclic voltammetry, terconazole is shown to be oxidizable in aqueous solutions with a pH ranging from 2.0 to 12.0. uva.esresearchgate.net A primary oxidation signal is observed at potentials between approximately +0.55 V and +0.90 V, with the exact potential depending on the electrode material used. uva.es This oxidation potential tends to shift to slightly less positive values as the pH increases, indicating that a proton transfer step precedes the rate-determining electron transfer. uva.es The oxidation process is generally irreversible; however, a quasi-reversible reaction has been noted in acidic conditions on PGE and hydrogen-terminated BDD (H-BDD) electrodes. uva.es Within the tested potential window, terconazole does not show any reduction peaks. uva.esresearchgate.net
Differential pulse voltammetry has been optimized for the quantitative analysis of terconazole. uva.es The best results were achieved in a 0.1 mol L⁻¹ phosphate (B84403) buffer at a pH of 7.2. uva.esresearchgate.net The use of an oxygen-terminated BDD electrode, combined with in-situ anodic activation before each scan, yielded the lowest detection limit and high repeatability. uva.esresearchgate.net
| Electrode Material | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |
|---|---|---|
| O-terminated BDD | 0.40 µmol L⁻¹ uva.esresearchgate.net | 1.1% uva.esresearchgate.net |
| Glassy Carbon Electrode (GCE) | 0.50 µmol L⁻¹ uva.es | ~4% uva.es |
| Pyrolytic Graphite Electrode (PGE) | 1.23 µmol L⁻¹ uva.es | ~4% uva.es |
Identification of Redox Centers within the Molecular Structure
The electrochemical oxidation of terconazole is attributed to the presence of the piperazine (B1678402) ring within its structure. uva.es This ring contains two tertiary nitrogen atoms that serve as the redox centers. uva.esresearchgate.net The oxidation process is proposed to occur in two steps via an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism. uva.esresearchgate.net
The initial step involves the uptake of an electron from the piperazine moiety, leading to the formation of a radical cation at the proximal nitrogen atom (an aminium radical cation). uva.es This is followed by a chemical step and a subsequent electron transfer. The quasi-reversible behavior observed under specific acidic conditions is ascribed to this initial formation of the radical cation and a subsequent fast reverse cathodic reaction. uva.es
Identification and Characterization of Degradation Products
Understanding the degradation of rel-(2S,4S)-Terconazole is essential for assessing its stability. Forced degradation studies are employed to intentionally degrade the molecule and identify the resulting products.
Forced Degradation Studies
Forced degradation studies, conducted according to ICH guidelines, have shown that this compound degrades under specific stress conditions. researchgate.net In solution, the compound is susceptible to degradation under acid hydrolytic and oxidative conditions. researchgate.net Conversely, it demonstrates stability in basic and neutral hydrolytic conditions, as well as under thermal stress. researchgate.net
While the solid-state active pharmaceutical ingredient (API) is stable when exposed to UVC radiation, extensive degradation is observed when a methanolic solution of terconazole is exposed to UV light. researchgate.netnih.gov This highlights the significantly lower stability of the compound when in solution compared to its solid form. researchgate.netnih.gov
| Condition | Stability | Reference |
|---|---|---|
| Acidic Hydrolysis (in solution) | Degrades | researchgate.net |
| Basic Hydrolysis (in solution) | Stable | researchgate.net |
| Neutral Hydrolysis (in solution) | Stable | researchgate.net |
| Oxidative (Peroxide, in solution) | Degrades | researchgate.net |
| Thermal | Stable | researchgate.net |
| Photolytic (Solid State) | Stable | researchgate.netnih.gov |
| Photolytic (Methanolic Solution) | Degrades | researchgate.netnih.gov |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structure Elucidation of Degradants
Advanced analytical techniques are used to separate and identify the structures of the degradation products. Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF/MS/MS) has been instrumental in characterizing a total of eleven unknown degradation products formed under various stress conditions. researchgate.net
From these, two major oxidative degradation products, designated DP2 and DP3, were isolated using preparative HPLC. researchgate.net Their definitive structures were then confirmed through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
In separate photostability studies on a methanolic solution, four distinct degradation products were identified using electrospray ionization high-resolution quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS). researchgate.netnih.gov
| Degradation Product | Observed m/z | Reference |
|---|---|---|
| Photodegradant 1 | 498 | researchgate.netnih.gov |
| Photodegradant 2 | 498 | researchgate.netnih.gov |
| Photodegradant 3 | 496 | researchgate.netnih.gov |
| Photodegradant 4 | 464 | researchgate.netnih.gov |
Molecular Stability and Degradation Pathways (in solution, not formulation)
The stability of the this compound molecule is significantly influenced by its physical state, being much more prone to degradation when in solution. researchgate.netnih.gov The pathways of degradation depend on the specific stressor.
Under photolytic stress in a methanolic solution, the degradation appears to follow first-order kinetics. researchgate.netnih.gov The structural elucidation of the resulting products suggests a degradation pathway that involves the sequential loss of chlorine atoms from the 2,4-dichlorophenyl moiety of the terconazole molecule. researchgate.netnih.gov Mass spectrometry data of the photodegradants with m/z values of 496/498 (corresponding to the loss of one chlorine atom) and 464 (corresponding to the loss of two chlorine atoms) support this pathway. researchgate.netnih.govresearchgate.net
In the context of electrochemical oxidation, the degradation pathway is initiated at the piperazine ring, as described by the ECE mechanism. uva.es The initial one-electron oxidation forms an unstable radical cation, which then undergoes a chemical reaction (such as hydrolysis if in an aqueous environment) before a second electron transfer occurs, leading to the final oxidized products. uva.es
Advanced Chromatographic Methods for Enantiomer Separation
The stereoisomeric complexity of terconazole, which possesses two chiral centers and therefore exists as four stereoisomers, necessitates the use of advanced chromatographic techniques for effective enantiomeric separation and analysis. The differential pharmacological and toxicological profiles of these isomers underscore the importance of stereoselective analytical methods. Researchers have successfully employed various high-performance liquid chromatography (HPLC), nano-liquid chromatography (nano-LC), and electrokinetic chromatography (EKC) methods for this purpose.
A significant breakthrough in the separation of terconazole enantiomers was achieved using electrokinetic chromatography with cyclodextrin (B1172386) (CD) as a chiral selector. nih.gov One study detailed the successful separation of ketoconazole (B1673606) and terconazole enantiomers using heptakis-(2,3,6-tri-O-methyl)-beta-CD. nih.gov Optimal separation with a resolution (Rs) greater than 2.0 was achieved under specific conditions. nih.gov Further research into the enantioselective separation of six azole compounds, including terconazole, by EKC highlighted the effectiveness of neutral beta-cyclodextrin (B164692) derivatives. nih.gov For terconazole, heptakis-2,3,6-tri-O-methyl-beta-CD (TM-beta-CD) was identified as the most effective chiral selector. nih.gov A notable observation was the reversal of the migration order for terconazole enantiomers with changes in the concentration of (2-hydroxy)propyl-beta-CD (HP-beta-CD). nih.gov
High-performance liquid chromatography utilizing polysaccharide-based chiral stationary phases (CSPs) has also proven to be a powerful tool for the enantioseparation of antimycotic drugs like terconazole. researchgate.net A study focusing on the separation of ten chiral antimycotic drugs found that the enantiomer elution order of terconazole was opposite on cellulose- and amylose-based columns that had the same pendant group. researchgate.net This research also demonstrated that the affinity pattern of terconazole enantiomers could be altered by changing the mobile phase from an alcohol-based one to acetonitrile. researchgate.net Furthermore, the addition of minor acidic components, such as formic acid, to the mobile phase was observed to affect the affinity pattern of terconazole enantiomers on specific cellulose-based columns. researchgate.net
More recently, nano-liquid chromatography (nano-LC) has emerged as a promising technique for the chiral separation of antifungal drugs. mdpi.com A study utilizing a lab-made nano-LC–UV system with a capillary column packed with a polysaccharide-based stationary phase (cellulose 3,5-dichlorophenylcarbamate) successfully achieved baseline enantioresolution for eight out of twelve azole derivatives, including terconazole. mdpi.com This method offers the advantages of being rapid and environmentally friendly due to the small amounts of solvent and sample required. mdpi.com
The table below summarizes the key findings from various advanced chromatographic methods used for the enantiomeric separation of terconazole.
| Chromatographic Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |
| Electrokinetic Chromatography (EKC) | 10 mM heptakis-(2,3,6-tri-O-methyl)-beta-CD | Achieved high resolution (Rs > 2.0) for terconazole enantiomers in a 100 mM phosphate buffer (pH 3.5) at 15°C. | nih.gov |
| Electrokinetic Chromatography (EKC) | Heptakis-2,3,6-tri-O-methyl-beta-CD (TM-beta-CD) | Identified as the best chiral selector for separating terconazole enantiomers among the tested neutral beta-CDs. | nih.gov |
| Electrokinetic Chromatography (EKC) | (2-hydroxy)propyl-beta-CD (HP-beta-CD) | Observed a change in the migration order for terconazole enantiomers with varying concentrations of the chiral selector. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based chiral columns (cellulose and amylose (B160209) derivatives) | The elution order of terconazole enantiomers was reversed on cellulose- and amylose-based columns with the same pendant group. The mobile phase composition also influenced the separation. | researchgate.net |
| Nano-Liquid Chromatography (nano-LC) | Cellulose (B213188) 3,5-dichlorophenylcarbamate (CDCPC) | Achieved baseline enantioresolution of terconazole in a rapid and green method. | mdpi.com |
These advanced chromatographic methods are indispensable for the quality control of pharmaceutical formulations and for detailed pharmacokinetic and metabolic studies of this compound. Other chromatographic techniques like supercritical fluid chromatography (SFC) also show high potential for chiral separations, offering benefits such as reduced analysis time and lower toxicity. ukm.my
Q & A
Q. What is the mechanism of action of rel-(2S,4S)-Terconazole against Candida species, and how does it compare to other azole antifungals?
this compound inhibits fungal cytochrome P-450 enzymes, disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism aligns with imidazoles but differs in its stereochemical configuration, which may enhance binding affinity to target enzymes . Comparative studies show its efficacy against C. albicans (clinical cure rates of 80–90%) but reduced activity against C. glabrata (35% cure rate due to azole resistance) . Researchers should use standardized minimum inhibitory concentration (MIC) assays to evaluate strain-specific responses.
Q. How should in vitro susceptibility testing be designed to assess this compound’s efficacy?
Use CLSI M27-A3 or EUCAST guidelines for broth microdilution assays. Include control strains (e.g., C. albicans ATCC 90028) and test against clinical isolates to account for resistance patterns. Measure MIC values at 48 hours and correlate with clinical outcomes using regression analysis .
Q. What experimental models are suitable for evaluating this compound’s pharmacokinetics in mucosal tissues?
Vaginal epithelial cell monolayers (e.g., VK2/E6E7) or rodent models of vulvovaginal candidiasis (VVC) are recommended. Track drug retention time, tissue penetration via HPLC, and efficacy via mycological cure rates (≥80% reduction in colony-forming units) .
Q. How do formulation differences (e.g., vaginal suppositories vs. creams) impact this compound’s bioavailability?
Suppositories (80 mg dose) provide sustained release, achieving higher mucosal concentrations than creams (0.4–0.8%). Use Franz diffusion cells to compare release kinetics and validate with in vivo pharmacokinetic sampling .
Advanced Research Questions
Q. What molecular docking approaches can predict this compound’s interaction with mutant CYP51 enzymes in resistant Candida strains?
Employ homology modeling (e.g., SWISS-MODEL) to generate mutant CYP51 structures. Use AutoDock Vina for docking simulations, focusing on binding energy (ΔG) and hydrogen-bond interactions with the triazole ring. Validate with site-directed mutagenesis and MIC assays .
Q. How does stereochemistry (2S,4S configuration) influence rel-Terconazole’s antifungal activity compared to other isomers?
Conduct comparative studies using enantiomerically pure isomers. Assess MIC values, time-kill curves, and cytotoxicity in HEK293 cells. The 2S,4S configuration may enhance steric complementarity with CYP51’s active site, reducing off-target effects .
Q. What strategies resolve contradictions in clinical trial data for this compound’s efficacy against recurrent VVC (RVVC)?
Meta-analysis of randomized trials (e.g., Schmitt et al., 1990; Slavin et al., 1992) reveals heterogeneity in patient populations and dosing regimens. Apply subgroup analysis stratified by Candida species, immunosuppression status, and adherence rates .
Q. How can transcriptomic profiling elucidate this compound’s impact on fungal virulence factors?
Perform RNA-seq on C. albicans treated with sub-inhibitory concentrations. Analyze differential expression of genes encoding efflux pumps (e.g., CDR1), biofilm formation (ALS3), and hyphal regulators (EFG1). Validate with qRT-PCR and phenotypic assays .
Q. What analytical methods ensure the purity and stability of this compound in research-grade formulations?
Use HPLC with a C18 column (USP Terconazole RS as reference) and UV detection at 254 nm. Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months) per ICH Q1A guidelines .
Q. How do host immune responses modulate this compound’s efficacy in immunocompromised models?
Compare neutropenic vs. immunocompetent murine VVC models. Quantify cytokine levels (IL-17, IL-23) via ELISA and correlate with fungal burden. Co-administer immunomodulators (e.g., recombinant IFN-γ) to assess synergy .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate in vitro and clinical data using Bland-Altman plots or Cohen’s kappa for inter-rater reliability in mycological assessments .
- Experimental Controls : Include vehicle controls (e.g., placebo suppositories) and resistance controls (e.g., fluconazole-resistant strains) to isolate drug-specific effects .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare and clinical trial protocols (e.g., CONSORT checklist for RCT reporting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
